(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 374791-02-3
VCID: VC0152029
InChI: InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1
SMILES: C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid

CAS No.: 374791-02-3

Reference Standards

VCID: VC0152029

Molecular Formula: C19H17NO4

Molecular Weight: 323.3 g/mol

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid - 374791-02-3

CAS No. 374791-02-3
Product Name (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid
Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
IUPAC Name (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid
Standard InChI InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1
Standard InChIKey BXRZCDISGRVJCA-QGZVFWFLSA-N
Isomeric SMILES C1CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
PubChem Compound 7009114
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator